5-Acetylisophthalonitrile
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Overview
Description
5-Acetylisophthalonitrile is an organic compound with the molecular formula C10H6N2O It is a derivative of isophthalonitrile, characterized by the presence of an acetyl group at the 5-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetylisophthalonitrile typically involves the acetylation of isophthalonitrile. One common method is the Friedel-Crafts acylation reaction, where isophthalonitrile reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Acetylisophthalonitrile can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products Formed:
Oxidation: 5-Acetylisophthalic acid.
Reduction: 5-Acetylisophthalamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Acetylisophthalonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its ability to form stable structures.
Mechanism of Action
The mechanism of action of 5-Acetylisophthalonitrile largely depends on its chemical reactivity. The nitrile groups can interact with various nucleophiles, leading to the formation of new bonds and functional groups. The acetyl group can undergo oxidation or reduction, influencing the compound’s overall reactivity and potential applications. Molecular targets and pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
Isophthalonitrile: The parent compound without the acetyl group.
Terephthalonitrile: An isomer with nitrile groups at the 1,4-positions.
Phthalonitrile: An isomer with nitrile groups at the 1,2-positions.
Comparison: 5-Acetylisophthalonitrile is unique due to the presence of the acetyl group, which imparts different chemical properties compared to its isomers. The acetyl group enhances its reactivity in certain chemical reactions, making it a valuable intermediate in organic synthesis. Its derivatives may also exhibit distinct biological activities, setting it apart from other nitrile compounds.
Properties
Molecular Formula |
C10H6N2O |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
5-acetylbenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C10H6N2O/c1-7(13)10-3-8(5-11)2-9(4-10)6-12/h2-4H,1H3 |
InChI Key |
NVKMRSPRMZNEPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C#N)C#N |
Origin of Product |
United States |
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